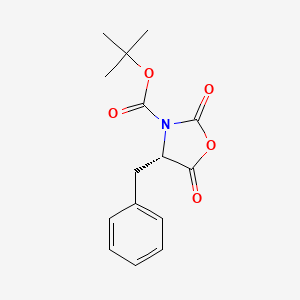
Boc-D-Arg(Pmc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Arg(Pmc)-OH: is a specialized amino acid derivative used extensively in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on D-arginine (D-Arg) and a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The Boc group protects the amino group, while the Pmc group protects the guanidino group of arginine, making it a crucial reagent in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Arg(Pmc)-OH typically involves the protection of the amino and guanidino groups of D-arginine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the guanidino group with the Pmc group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride for Pmc protection .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of protective groups and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Boc-D-Arg(Pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Pmc groups under acidic conditions (e.g., trifluoroacetic acid) to yield free D-arginine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DIC and HOBt in dimethylformamide.
Major Products Formed: The primary products formed from these reactions are peptides and proteins with specific sequences, where D-arginine is incorporated at desired positions .
Scientific Research Applications
Chemistry: Boc-D-Arg(Pmc)-OH is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: In biological research, this compound is employed to create peptides that mimic natural proteins, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.
Industry: Industrially, this compound is used in the production of peptide-based materials and bioconjugates for various applications .
Mechanism of Action
The mechanism of action of Boc-D-Arg(Pmc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Pmc group protects the guanidino group. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amino groups, leading to peptide bond formation .
Comparison with Similar Compounds
Boc-D-Arg(Tos)-OH: Similar to Boc-D-Arg(Pmc)-OH but uses a tosyl (Tos) group for guanidino protection.
Boc-D-Arg(NO2)-OH: Uses a nitro (NO2) group for guanidino protection.
Boc-D-Arg-OGp: Another derivative with different protective groups.
Uniqueness: this compound is unique due to the stability and efficiency of the Pmc group in protecting the guanidino group of arginine. This makes it particularly useful in the synthesis of peptides that require stringent protection of functional groups .
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVMLZWUTJPA-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)


![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)



